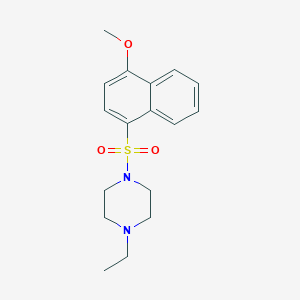

1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine

Description

1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine is a sulfonylpiperazine derivative characterized by a 4-methoxynaphthalene sulfonyl group and an ethyl substituent on the piperazine ring. Sulfonylpiperazines are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes, receptors, and microbial proteins .

Properties

IUPAC Name |

1-ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-3-18-10-12-19(13-11-18)23(20,21)17-9-8-16(22-2)14-6-4-5-7-15(14)17/h4-9H,3,10-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNMIVMPRSPUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601332501 | |

| Record name | 1-ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203045 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

708244-27-3 | |

| Record name | 1-ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine involves several steps. The primary synthetic route includes the sulfonylation of 1-ethylpiperazine with 4-methoxynaphthalene-1-sulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace hydrogen atoms, forming halogenated derivatives.

Scientific Research Applications

Antithrombotic Properties

The compound has been identified as an inhibitor of serine proteases in the blood coagulation cascade, specifically targeting thrombin and factor Xa. These enzymes play crucial roles in thrombus formation, making their inhibition beneficial for treating thrombotic conditions such as:

- Deep vein thrombosis

- Pulmonary embolism

- Acute myocardial infarction

- Stroke

Research indicates that compounds similar to 1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine exhibit IC50 values lower than 1 μM against thrombin, suggesting potent antithrombotic activity . These properties make it a candidate for both therapeutic use and as an in vitro anticoagulant in medical procedures requiring blood management.

Enzyme Inhibition

Piperazine derivatives, including this compound, have demonstrated the ability to inhibit human acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The inhibition of AChE can have implications for treating neurodegenerative diseases such as Alzheimer's disease. The virtual screening of piperazine derivatives has shown binding affinities at both the peripheral anionic site and catalytic sites of AChE . This suggests that 1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine could be explored further for its neuroprotective effects.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines. The structural features of 1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine may contribute to its potential as an anticancer agent. In particular, compounds that share similar functional groups have shown promise in inducing apoptosis in cancer cells . This opens avenues for further investigation into its efficacy against specific types of tumors.

Case Study: Thrombin Inhibition

In a study examining the effects of various piperazine derivatives on thrombin activity, 1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine was found to significantly reduce thrombin activity in vitro, supporting its potential use in clinical settings for managing thrombotic disorders .

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective properties of piperazine derivatives demonstrated that compounds with similar structures could effectively inhibit AChE activity, leading to improved cognitive function in animal models of Alzheimer's disease . This suggests that 1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine may possess similar benefits.

Data Table: Summary of Applications

| Application | Mechanism of Action | Potential Conditions Treated |

|---|---|---|

| Antithrombotic | Inhibition of thrombin and factor Xa | Deep vein thrombosis, stroke |

| Enzyme Inhibition | AChE inhibition | Alzheimer's disease |

| Anticancer | Induction of apoptosis | Various cancers (breast, colon, etc.) |

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine involves its interaction with specific molecular targets. It is believed to bind to certain receptors in the central nervous system, modulating neurotransmitter release and influencing signal transduction pathways. This interaction can lead to various physiological effects, making it a compound of interest in pharmacological research .

Comparison with Similar Compounds

Data Table: Key Comparative Features

Biological Activity

1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine is a compound that belongs to the piperazine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C17H22N2O3S

- Molecular Weight : 334.43 g/mol

- CAS Number : 708244-27-3

Research indicates that piperazine derivatives exhibit various biological activities through distinct mechanisms. For instance, some piperazine compounds have been shown to inhibit human acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions or exhibiting neuroprotective effects .

Pharmacological Effects

1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine has been investigated for several pharmacological effects:

- Antimicrobial Activity : Some studies suggest that piperazine derivatives possess antibacterial and antifungal properties. The compound's structure may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

- Antithrombotic Potential : The compound has been explored for its antithrombotic properties, which may be beneficial in preventing blood clots. This activity is particularly relevant in the context of cardiovascular diseases .

Antimicrobial Studies

A study conducted by Maqsood et al. (2006) reported that certain piperazine derivatives exhibited significant antibacterial and antifungal activities. The findings indicated that these compounds could serve as potential therapeutic agents against resistant strains of bacteria and fungi.

Neuropharmacological Effects

In a virtual screening study, several piperazine derivatives were found to bind effectively at the peripheral anionic site and catalytic sites of acetylcholinesterase, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer's .

Antithrombotic Activity

Research on heterocyclic derivatives, including those related to piperazine, demonstrated promising results as antithrombotic agents. The structural modifications in these compounds were linked to enhanced activity against thrombus formation .

Data Table: Biological Activities of Piperazine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.